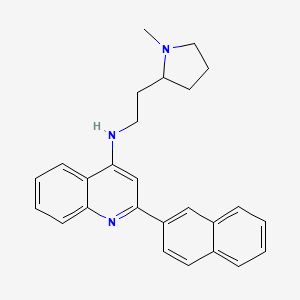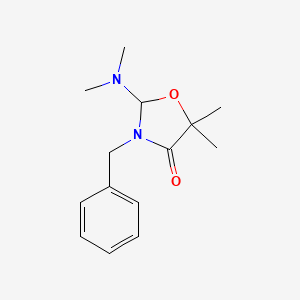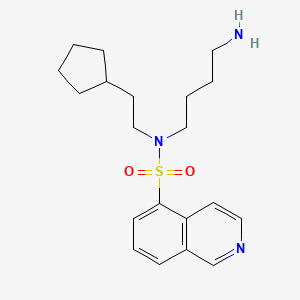
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, a benzoic acid moiety, and a methylene bridge linking the two
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through a series of reactions starting from a suitable precursor, such as furfural. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine in the presence of a base such as sodium hydride.
Coupling with Benzoic Acid Derivative: The furan derivative is then coupled with a 2-chlorobenzoic acid derivative through a condensation reaction, typically using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which can be achieved through a Knoevenagel condensation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, if present, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution of the bromine atom can yield various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its potential therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the furan ring can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-methylbenzoic acid: Similar structure but with a methyl group instead of chlorine.
5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-nitrobenzoic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 5-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-2-chlorobenzoic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine and chlorine atoms, along with the dimethylamino group, provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C14H12BrClN2O3 |
|---|---|
Peso molecular |
371.61 g/mol |
Nombre IUPAC |
5-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H12BrClN2O3/c1-18(2)13-11(15)6-9(21-13)7-17-8-3-4-12(16)10(5-8)14(19)20/h3-7H,1-2H3,(H,19,20) |
Clave InChI |
AVIVOFVFXJCCDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=NC2=CC(=C(C=C2)Cl)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)




![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)

![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)

![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
